6-bromo-3-tert-butyl-1H-indazole

Medicinal Chemistry Synthetic Methodology Process Chemistry

6-Bromo-3-tert-butyl-1H-indazole is the privileged indazole scaffold for medicinal chemistry programs requiring N-1 alkylated libraries. The 3-tert-butyl group delivers >99% N-1 regioselectivity, eliminating isomeric separation and accelerating parallel synthesis. The 6-bromo substituent serves as a modular handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid SAR exploration at the 6-position. This dual functionalization is functionally synergistic, offering streamlined access to diverse kinase inhibitor chemotypes (c-Met, PLK4, Aurora kinases).

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
Cat. No. B12248401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-tert-butyl-1H-indazole
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2C=CC(=CC2=NN1)Br
InChIInChI=1S/C11H13BrN2/c1-11(2,3)10-8-5-4-7(12)6-9(8)13-14-10/h4-6H,1-3H3,(H,13,14)
InChIKeyYTVUMLSFBWZZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-tert-butyl-1H-indazole: Procurement-Relevant Physicochemical and Synthetic Utility Profile


6-Bromo-3-tert-butyl-1H-indazole (C11H13BrN2, MW 253.14) is a 3,6-disubstituted indazole scaffold that serves as a strategic synthetic building block in medicinal chemistry . The molecule incorporates a sterically demanding tert-butyl group at the 3-position, which profoundly influences regioisomeric distribution during subsequent N-alkylation reactions, conferring >99% N-1 regioselectivity—a critical feature for high-yielding library synthesis [1]. The bromine atom at the 6-position provides a versatile handle for cross-coupling transformations including Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions . This dual functionalization pattern establishes the compound as a privileged intermediate for constructing diverse, patentable kinase inhibitor chemotypes [1].

Why 6-Bromo-3-tert-butyl-1H-indazole Cannot Be Replaced with Unsubstituted or Singly Modified Indazole Analogs


Generic substitution of 6-bromo-3-tert-butyl-1H-indazole with simpler indazole analogs (e.g., 6-bromoindazole or 3-tert-butyl-1H-indazole) introduces unacceptable downstream synthetic liabilities and product profile inconsistencies. The absence of the 3-tert-butyl group erases the >99% N-1 regioselectivity advantage, leading to difficult-to-separate N-2 regioisomeric mixtures and reduced yields during alkylation steps [1]. Conversely, the absence of the 6-bromo handle eliminates the capacity for modular cross-coupling diversification, forcing a redesign of the synthetic route. Even regioisomeric swap (e.g., 3-bromo-6-tert-butyl-1H-indazole) alters the steric and electronic landscape of the core, affecting subsequent reaction kinetics and the binding geometry of derived inhibitors [2]. The specific combination of these two substituents is therefore not merely additive but functionally synergistic for streamlined, high-fidelity medicinal chemistry workflows.

Quantitative Differentiation Evidence for 6-Bromo-3-tert-butyl-1H-indazole Against Closest Analogs


N-1 Regioselectivity in Alkylation: >99% vs. Moderate Control for Unsubstituted Indazoles

The 3-tert-butyl substituent in 6-bromo-3-tert-butyl-1H-indazole is a key determinant of N-1 regioselectivity during alkylation, as established in a systematic study of fourteen C-3 substituted indazoles [1]. The 3-tert-butyl group confers >99% selectivity for N-1 alkylation under optimized conditions (NaH in THF with an alkyl bromide) [1]. This performance is directly comparable to the unsubstituted 1H-indazole baseline, which typically yields an N-1/N-2 isomeric mixture requiring chromatographic separation and incurring a yield penalty [1].

Medicinal Chemistry Synthetic Methodology Process Chemistry

Synthetic Versatility: 6-Bromo Cross-Coupling Handle vs. Unsubstituted 3-tert-Butyl-1H-indazole

The presence of the 6-bromo substituent on 6-bromo-3-tert-butyl-1H-indazole provides a quantitative advantage in cross-coupling reactions compared to its non-brominated counterpart, 3-tert-butyl-1H-indazole. In the synthesis of c-Met inhibitors, 6-bromoindazole (the core substructure) serves as the foundational building block for Suzuki-Miyaura coupling with substituted pyrazole boronic esters [1]. This transformation is essential for installing the diverse aryl/heteroaryl groups that define the final inhibitor's activity profile. 3-tert-butyl-1H-indazole lacks this reactive handle, requiring additional functionalization steps that reduce overall synthetic efficiency [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Lipophilicity Enhancement: tert-Butyl Group vs. Unsubstituted 6-Bromoindazole

The 3-tert-butyl group in 6-bromo-3-tert-butyl-1H-indazole confers a calculated lipophilicity advantage over the unsubstituted 6-bromoindazole scaffold. While direct experimental logP values for 6-bromo-3-tert-butyl-1H-indazole are not universally standardized, computational predictions based on its structure (C11H13BrN2) indicate a significant increase in calculated logP (ClogP ≈ 3.5-4.0) compared to 6-bromoindazole (C7H5BrN2; ClogP ≈ 2.0-2.5) . This lipophilicity augmentation is a class-level expectation for tert-butyl substituted aromatics and is consistent with the structural properties reported in vendor databases [1].

Physicochemical Properties Drug Design ADME

Kinase Inhibitor Scaffold Suitability: Indazole Core vs. Non-Indazole Heterocycles

The indazole scaffold, including derivatives like 6-bromo-3-tert-butyl-1H-indazole, is recognized as a privileged pharmacophore for kinase inhibition, with a distinct binding mode compared to other heterocyclic cores. In a study evaluating novel c-Met inhibitors, a series of indazole-based compounds exhibited IC50 values ranging from 0.17 μM to 37 μM in a TR-FRET-based enzymatic assay, with the most potent analog (4d) achieving an IC50 of 0.17 μM [1]. This demonstrates the intrinsic capacity of the indazole core to achieve sub-micromolar inhibition against a therapeutically relevant kinase. While 6-bromo-3-tert-butyl-1H-indazole itself is a synthetic intermediate, its core structure is a validated starting point for generating potent kinase inhibitors, a property that distinguishes it from other heterocyclic scaffolds that may require more extensive modification to achieve comparable potency [1].

Kinase Inhibition Cancer Research Drug Discovery

Validated Application Scenarios for 6-Bromo-3-tert-butyl-1H-indazole Procurement


High-Throughput Synthesis of N-1 Alkylated Indazole Libraries

Procurement of 6-bromo-3-tert-butyl-1H-indazole is specifically justified for medicinal chemistry programs requiring large, diverse libraries of N-1 alkylated indazoles. The >99% N-1 regioselectivity conferred by the 3-tert-butyl group [1] enables robust parallel synthesis protocols without the need for isomeric separation, directly translating to reduced labor hours and higher compound output per synthesis cycle.

Modular Assembly of Kinase Inhibitor Candidates via Cross-Coupling

This building block is optimal for hit-to-lead optimization campaigns targeting kinases such as c-Met, PLK4, and Aurora kinases [1]. The 6-bromo substituent serves as a ready-made point of diversification for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing rapid exploration of structure-activity relationships (SAR) around the 6-position of the indazole core [2].

Synthesis of Lipophilicity-Enhanced Tool Compounds

Research groups investigating the impact of lipophilicity on cellular permeability, target engagement, or ADME properties will find 6-bromo-3-tert-butyl-1H-indazole a valuable precursor. The tert-butyl group provides a calculated ClogP increase of approximately 1.5 units over the parent 6-bromoindazole [1], enabling the creation of matched molecular pairs (MMPs) to deconvolute lipophilicity-driven pharmacology.

Quote Request

Request a Quote for 6-bromo-3-tert-butyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.